Glycine, N-(4-ethoxyphenyl)-
Description
Glycine, N-(4-ethoxyphenyl)- is a substituted glycine derivative characterized by an ethoxyphenyl group attached to the nitrogen atom of the glycine backbone. Its molecular formula is C19H16N4O4 (CAS: 346725-55-1), with a molecular weight of 364.4 g/mol . This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of derivatives with targeted therapeutic properties .
Properties
IUPAC Name |
2-(4-ethoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIUZMNIDXVOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396546 | |
| Record name | Glycine, N-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67870-18-2 | |
| Record name | N-(4-Ethoxyphenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67870-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table provides a comparative analysis of Glycine, N-(4-ethoxyphenyl)- and analogous compounds, focusing on structural features, physicochemical properties, and applications:
Structural and Functional Differences
- Substituent Effects: The ethoxyphenyl group in the target compound enhances lipophilicity compared to the cyanophenyl group in N-(4-cyanophenyl)glycine, which introduces electron-withdrawing effects and higher reactivity . The hydrazide moiety in Glycine, N-(4-ethoxyphenyl)- distinguishes it from simpler acetamide derivatives (e.g., Bucetin), enabling chelation or coordination with metal ions in enzymatic processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Glycine, N-(4-ethoxyphenyl)-, and what experimental parameters are critical for optimizing yield?
- Methodology :
- Route 1 : Condensation of 4-ethoxyaniline with chloroacetic acid under alkaline conditions, followed by acidification (analogous to N-(4-hydroxyphenyl)glycine synthesis ).
- Route 2 : Substitution reactions using glycine derivatives and 4-ethoxyphenyl electrophiles (e.g., aryl halides) with palladium catalysis .
- Critical Parameters : pH control (8–10), temperature (60–80°C), and stoichiometric ratio of reactants (1:1.2 for amine:electrophile). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are most reliable for characterizing Glycine, N-(4-ethoxyphenyl)-, and what spectral benchmarks should researchers expect?
- Methodology :
- GC/MS : Use a DB-5MS column (30 m × 0.25 mm) with EI source (70 eV). Expected molecular ion at m/z 195 (C10H13NO3) and fragments at m/z 150 (loss of –COOH) and 108 (4-ethoxyphenyl ion) .
- NMR : ¹H NMR (DMSO-d6): δ 1.35 (t, 3H, –OCH2CH3), δ 4.02 (q, 2H, –OCH2), δ 6.80–7.20 (m, 4H, aromatic), δ 3.80 (s, 2H, –CH2–) .
- Elemental Analysis : Theoretical C: 61.53%, H: 6.71%, N: 7.18%. Deviations >0.3% indicate impurities .
Q. What are the known applications of Glycine, N-(4-ethoxyphenyl)- in material science or pharmaceuticals?
- Methodology :
- Photographic Development : Analogous to N-(4-hydroxyphenyl)glycine, it may act as a reducing agent in developer solutions. Test redox potential via cyclic voltammetry (expected E° ~0.2 V vs. Ag/AgCl) .
- Dentin Adhesives : Compare bonding efficacy with electron-deficient analogues (e.g., N-(4-chlorophenyl)-glycine) using shear bond strength tests on bovine dentin .
Q. How does the ethoxy substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Stability Assay : Incubate in buffers (pH 2–12) at 25°C/40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 1 mL/min, λ = 254 nm). Ethoxy groups enhance stability in alkaline conditions but hydrolyze at pH <2 .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of Glycine, N-(4-ethoxyphenyl)- in nucleophilic acyl substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic sites (e.g., amino group). Compare with experimental kinetics (e.g., reaction with benzoyl chloride) .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for Glycine, N-(4-ethoxyphenyl)- derivatives?
- Methodology :
- Cross-Validation : Re-run NMR with higher field strength (500 MHz+) and 2D techniques (COSY, HSQC) to confirm assignments. Compare IR carbonyl stretches (1680–1700 cm⁻¹ for amide I) with computational spectra .
- Crystallography : If crystalline, solve X-ray structure (e.g., using Mo-Kα radiation, λ = 0.71073 Å) to resolve ambiguities .
Q. What structure-activity relationships (SAR) govern the biological activity of Glycine, N-(4-ethoxyphenyl)- derivatives?
- Methodology :
- SAR Study : Synthesize analogs with varying substituents (e.g., –Cl, –NO2) on the phenyl ring. Test antimicrobial activity via microbroth dilution (MIC values) or enzyme inhibition assays (e.g., COX-2). Correlate logP (HPLC-derived) with activity .
Q. What are best practices for curating and sharing experimental data on this compound to ensure reproducibility?
- Methodology :
- FAIR Principles : Use electronic lab notebooks (e.g., Chemotion ELN) to log raw data (e.g., NMR FID files). Deposit processed data in repositories like RADAR4Chem with standardized metadata (e.g., DOI links) .
- Uncertainty Analysis : Report confidence intervals for kinetic data and instrument error margins (e.g., ±0.1°C for melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
